KO-947

ERK1/2 inhibition MAPK pathway Kinase selectivity profiling

KO-947 is a selective ERK1/2 inhibitor distinguished by its IV route and sustained target engagement—suppressing ERK signaling for up to 5 days post-dose. It retains full activity in BRAF/MEK inhibitor-resistant models, enabling pulsatile intermittent dosing. With minimal GI toxicity, it is ideal for PDX studies and combination regimens where oral agents fail. Source high-purity KO-947 for MAPK resistance research.

Molecular Formula C21H17N5O
Molecular Weight 355.4 g/mol
Cat. No. B608364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKO-947
SynonymsKO-947;  KO 947;  KO947.
Molecular FormulaC21H17N5O
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5
InChIInChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25)
InChIKeyODIUJYZERXVGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KO-947: A Potent and Selective ERK1/2 Inhibitor for MAPK Pathway Dysregulated Tumor Research


KO-947 is a synthetic small molecule that functions as a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is chemically defined as 6-benzyl-3-(pyridin-4-yl)-2,5-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one with molecular formula C21H17N5O and molecular weight 355.39 g/mol [1]. KO-947 blocks ERK signaling and suppresses the proliferation of tumor cells exhibiting dysregulation of the MAPK pathway, including those harboring mutations in BRAF, NRAS, or KRAS, at low nanomolar concentrations [2]. It is administered intravenously and has advanced to early-stage clinical evaluation for the treatment of advanced solid tumors with RAS/MAPK pathway alterations [1].

Why ERK Inhibitor KO-947 Cannot Be Substituted by Other MAPK Pathway Inhibitors


Within the MAPK pathway inhibitor class, compounds targeting RAF, MEK, or ERK exhibit distinct pharmacological profiles that preclude simple substitution. KO-947 is distinguished by its intravenous route of administration, which confers a distinct pharmacokinetic and tolerability profile compared to orally administered ERK inhibitors such as ulixertinib, MK-8353, or GDC-0994 [1]. Unlike MEK or BRAF inhibitors, which are frequently limited by acquired resistance due to pathway reactivation, ERK1/2 inhibitors like KO-947 target the terminal node of the MAPK cascade and are not subject to the same feedback reactivation mechanisms [2]. Furthermore, KO-947 demonstrates unique binding kinetics and sustained target engagement that are not uniformly shared across the ERK inhibitor class [3].

Quantitative Differentiation Evidence for KO-947: Head-to-Head and Cross-Study Comparisons


KO-947 Demonstrates Comparable Biochemical Potency with a Distinct Selectivity Fingerprint

KO-947 inhibits ERK with an enzymatic IC50 of 10 nM [1]. In contrast, other ERK inhibitors exhibit varying potencies: ulixertinib (BVD-523) has an IC50 of <0.3 nM against ERK2 ; MK-8353 (SCH900353) shows IC50 values of 20 nM for ERK1 and 7 nM for ERK2 ; GDC-0994 (ravoxertinib) has IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2 ; and SCH772984 displays IC50 values of 4 nM for ERK1 and 1 nM for ERK2 . While KO-947 is less potent in biochemical assays than some comparators, its selectivity profile—≥50-fold against a panel of 450 kinases [1]—positions it among highly selective ERK inhibitors.

ERK1/2 inhibition MAPK pathway Kinase selectivity profiling

KO-947 Exhibits Prolonged Target Engagement Up to Five Days Following a Single Dose

In cell-line derived xenograft studies, KO-947 profoundly suppresses ERK signaling for up to five days after a single intravenous dose [1]. This duration of pharmacodynamic effect is considerably longer than that typically observed with reversible, ATP-competitive ERK inhibitors such as ulixertinib or GDC-0994, which generally exhibit shorter in vivo target engagement profiles due to more rapid dissociation kinetics [2].

Pharmacodynamics Sustained inhibition In vivo target engagement

Intravenous KO-947 Demonstrates Minimal Gastrointestinal Toxicity Versus Oral ERK Inhibitors

In a phase I clinical trial involving 61 patients with advanced solid tumors, intravenous KO-947 exhibited a generally tolerable safety profile with minimal gastrointestinal (GI) toxicity compared with oral administration of other ERK inhibitors [1]. Specifically, treatment-related adverse events included blurred vision (50.0% in schedules 1/2; 33.3% in schedule 3) as the most common event, while GI adverse events were notably infrequent [1]. In contrast, oral ERK inhibitors such as ulixertinib, MK-8353, and GDC-0994 have been associated with higher rates of diarrhea, nausea, and vomiting in clinical studies [2].

Clinical tolerability Route of administration Gastrointestinal toxicity

KO-947 Retains Activity in BRAF and MEK Inhibitor-Resistant Preclinical Models

KO-947 suppresses MAPK signaling and cellular proliferation in preclinical models that are resistant to BRAF and MEK inhibitors [1]. This includes tumor models with acquired resistance to vemurafenib (BRAF inhibitor) and trametinib (MEK inhibitor), where KO-947 maintains significant anti-proliferative activity [2]. In contrast, other ERK inhibitors such as MK-8353 and GDC-0994 have shown variable efficacy in BRAF/MEK inhibitor-resistant settings, with some models exhibiting cross-resistance [3].

Resistance BRAF mutant MEK inhibitor Preclinical efficacy

Optimal Research and Procurement Scenarios for KO-947 Based on Quantitative Evidence


Investigating Mechanisms of Resistance to BRAF/MEK Inhibitors in MAPK-Driven Cancers

Due to its retained activity in BRAF and MEK inhibitor-resistant preclinical models, KO-947 is an ideal tool for studying acquired resistance mechanisms in melanoma, NSCLC, and pancreatic cancer models [1]. Researchers can use KO-947 to probe ERK-dependent resistance pathways and evaluate combination strategies to overcome resistance [2].

Pharmacodynamic Studies Requiring Sustained Target Engagement with Flexible Dosing

KO-947's ability to suppress ERK signaling for up to five days following a single IV dose makes it uniquely suitable for studies where prolonged target engagement is required without continuous drug exposure [1]. This property supports intermittent dosing schedules (e.g., once weekly) and facilitates exploration of pulsatile inhibition strategies in xenograft models [2].

Clinical and Preclinical Studies Where Minimizing Gastrointestinal Toxicity is a Priority

The intravenous route of KO-947 and its favorable GI tolerability profile—with minimal diarrhea, nausea, or vomiting—render it a compelling alternative to oral ERK inhibitors in patient-derived xenograft (PDX) models or clinical trial settings where GI adverse events are dose-limiting or impact compliance [1]. This is particularly relevant in combination regimens with other agents known to cause GI toxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for KO-947

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.